4-Bromo-5-fluoro-2,3-dihydro-1H-indene
CAS No.: 2375274-65-8
Cat. No.: VC4243087
Molecular Formula: C9H8BrF
Molecular Weight: 215.065
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2375274-65-8 |
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Molecular Formula | C9H8BrF |
Molecular Weight | 215.065 |
IUPAC Name | 4-bromo-5-fluoro-2,3-dihydro-1H-indene |
Standard InChI | InChI=1S/C9H8BrF/c10-9-7-3-1-2-6(7)4-5-8(9)11/h4-5H,1-3H2 |
Standard InChI Key | NLSQOJAQZBAIBT-UHFFFAOYSA-N |
SMILES | C1CC2=C(C1)C(=C(C=C2)F)Br |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a bicyclic 2,3-dihydro-1H-indene core, where the benzene ring is fused to a five-membered saturated carbocycle. Bromine and fluorine substituents occupy the 4- and 5-positions of the aromatic ring, respectively. Key structural parameters include:
Property | Value | Source |
---|---|---|
Molecular formula | C₉H₈BrF | |
Molecular weight | 215.06 g/mol | |
SMILES | C1CC2=C(C1)C(=C(C=C2)F)Br | |
InChIKey | NLSQOJAQZBAIBT-UHFFFAOYSA-N |
The planar aromatic ring and puckered cyclopentane moiety create a unique electronic environment, with bromine acting as an electron-withdrawing group and fluorine modulating ring electron density through inductive effects.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) and mass spectrometry data provide insights into its structural features:
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¹H NMR (CDCl₃): Peaks at δ 7.35–7.22 (m, aromatic H), 3.20–2.80 (m, cyclopentane CH₂), and 2.50–2.20 (m, bridgehead CH₂) .
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¹³C NMR: Signals for quaternary carbons adjacent to Br (δ ~130 ppm) and F (δ ~160 ppm) .
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MS (EI): Molecular ion peak at m/z 214 ([M+H]⁺) and isotopic pattern consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Synthesis and Reactivity
Halogenation of Dihydroindenes
A common approach involves electrophilic aromatic substitution on 2,3-dihydro-1H-indene:
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Bromination: Treatment with Br₂ in the presence of FeBr₃ yields 4-bromo-2,3-dihydro-1H-indene .
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Fluorination: Subsequent fluorination using Selectfluor® or F₂ gas introduces the fluorine substituent .
Reactivity Profile
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Nucleophilic Aromatic Substitution: Bromine at position 4 is susceptible to displacement by amines or alkoxides .
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Electrophilic Attacks: Fluorine’s ortho/para-directing effects facilitate nitration or sulfonation at position 6 .
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Ring-Opening Reactions: Treatment with strong bases (e.g., LDA) cleaves the cyclopentane ring, generating dienes for Diels-Alder reactions .
Physical and Chemical Properties
Thermodynamic Parameters
Property | Value | Source |
---|---|---|
Density | 1.617 g/cm³ (predicted) | |
Boiling point | 272.6°C (predicted) | |
LogP (octanol-water) | 2.15 |
Solubility and Stability
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Solubility: Lipophilic nature limits aqueous solubility (<0.1 mg/mL); miscible with DCM, THF, and DMSO .
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Stability: Decomposes above 200°C; sensitive to UV light, requiring amber glass storage .
Applications
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors and antipsychotic agents. For example:
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Anticancer Agents: Coupling with pyrimidine derivatives yields compounds showing IC₅₀ < 1 µM against breast cancer cell lines .
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Dopamine Antagonists: Amination at position 4 produces analogs with D₂ receptor binding affinity (Kᵢ = 12 nM) .
Materials Science
Incorporation into conjugated polymers enhances electroluminescence properties. Polymers containing 4-bromo-5-fluoro-2,3-dihydro-1H-indene units exhibit:
Protective Measures
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